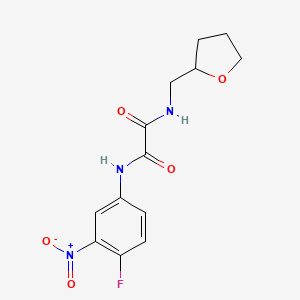

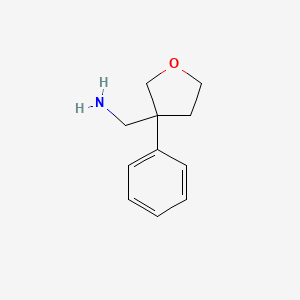

![molecular formula C25H25N5O2S B2655482 1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide CAS No. 1243022-33-4](/img/structure/B2655482.png)

1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

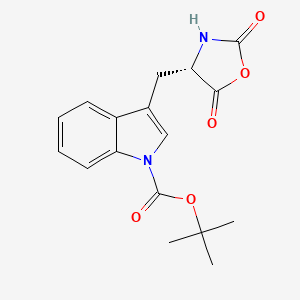

The compound “1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system consisting of a thiophene and a pyrimidine ring . The molecule also includes a piperidine ring and a carboxamide group.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives has been reported in the literature . One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . Another approach involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidine core is a bicyclic system that includes a thiophene (a five-membered ring with one sulfur atom) and a pyrimidine (a six-membered ring with two nitrogen atoms) . The piperidine is a six-membered ring with one nitrogen atom, and the carboxamide group consists of a carbonyl (C=O) and an amine (NH2) attached to the same carbon.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the functional groups present. For instance, the carboxamide group might undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

This compound and its derivatives have been studied for their anti-angiogenic properties, particularly in inhibiting the formation of blood vessels, which is crucial in cancer therapy. Additionally, these compounds have demonstrated DNA cleavage activities, suggesting potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Antimicrobial Activity

Derivatives of this compound have been synthesized and tested for their antimicrobial activities. The modifications to the molecular structure of this compound result in variations that influence its effectiveness against different microbial strains, showing potential in the development of new antimicrobial agents (Abdel-rahman et al., 2002).

Synthesis and Potential as Antidepressant and Nootropic Agents

Various derivatives of this compound have been synthesized and evaluated for their potential antidepressant and nootropic activities. These studies explore the effects of different substituents on the compound's pharmacological properties, contributing to the understanding of its potential therapeutic applications in mental health (Thomas et al., 2016).

Potential as Anti-Inflammatory and Analgesic Agents

Some derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The research in this area focuses on understanding how structural modifications of the compound influence its pharmacological properties, potentially leading to new treatments for pain and inflammation (Abu‐Hashem et al., 2020).

Histone Deacetylase Inhibition

A derivative of this compound, MGCD0103, has been identified as a small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, exhibiting antitumor activity and entering clinical trials, demonstrating potential as a cancer therapeutic agent (Zhou et al., 2008).

properties

IUPAC Name |

1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O2S/c1-16-4-2-6-19(12-16)20-15-33-22-21(20)28-25(29-24(22)32)30-10-7-18(8-11-30)23(31)27-14-17-5-3-9-26-13-17/h2-6,9,12-13,15,18H,7-8,10-11,14H2,1H3,(H,27,31)(H,28,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIBGZKZPDXJJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

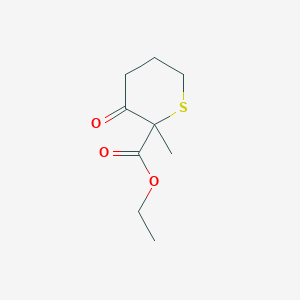

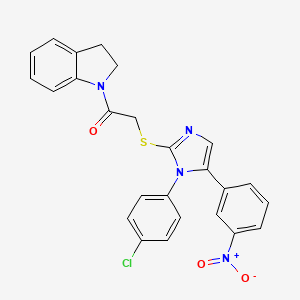

![4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2655400.png)

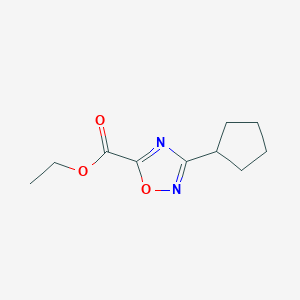

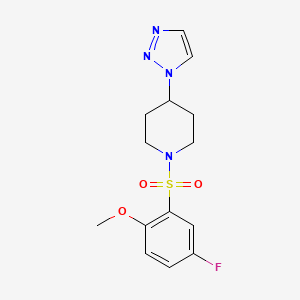

![Acetamide, N-[4-(3-piperidinyl)phenyl]-](/img/structure/B2655408.png)

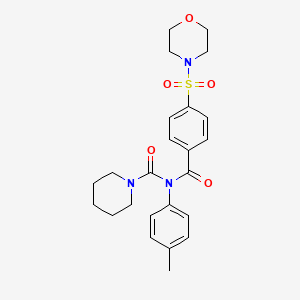

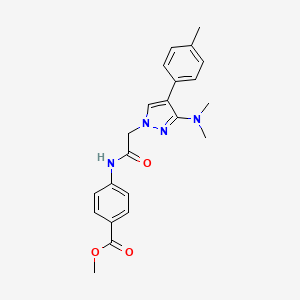

![2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2655412.png)

![2-(Dimethylamino)-6-({methyl[1-(prop-2-enoyl)pyrrolidin-3-yl]amino}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2655415.png)